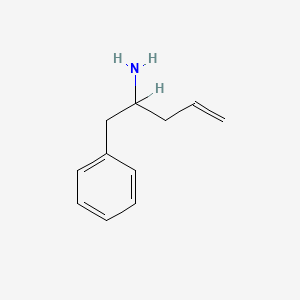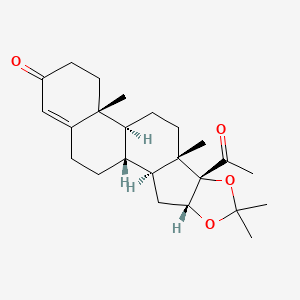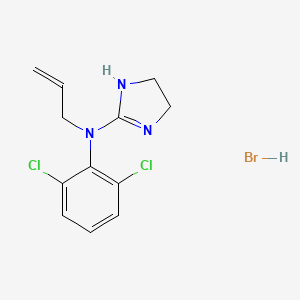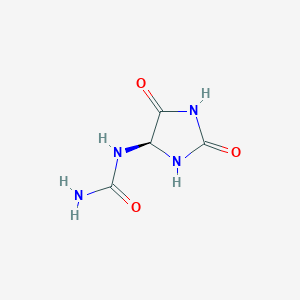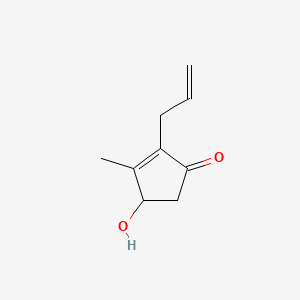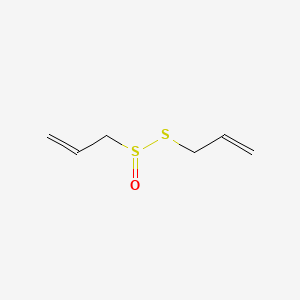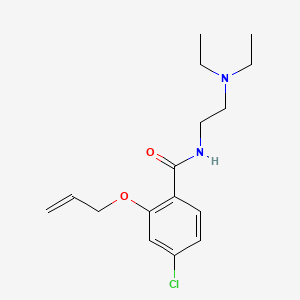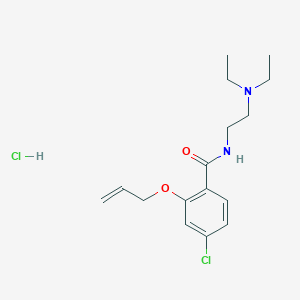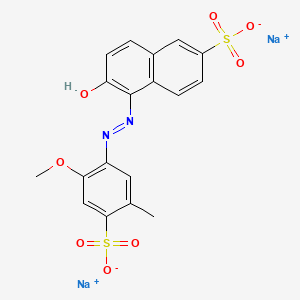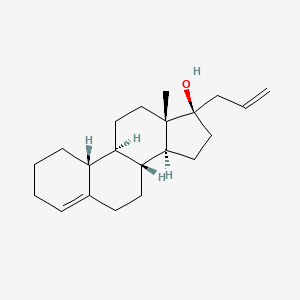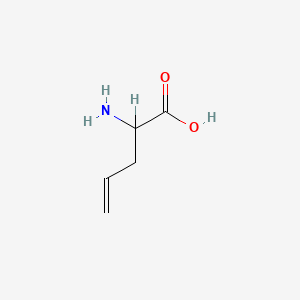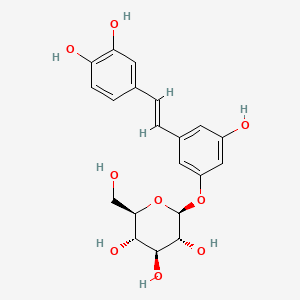
Astringin
Vue d'ensemble
Description
L’astringine est un stilbénoïde, plus précisément le 3-β-D-glucoside du picéatannol. Il s’agit d’un composé naturel présent dans l’écorce de Picea sitchensis (épinette de Sitka) et de Picea abies (épinette commune). On le retrouve également dans les cultures cellulaires de Vitis vinifera (vigne) et dans le vin . L’astringine est connue pour ses propriétés antioxydantes et ses bienfaits potentiels pour la santé.
Applications De Recherche Scientifique
Astringin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying stilbenoid chemistry and reactions.
Biology: Investigated for its antioxidant properties and its role in protecting cells from oxidative stress.
Mécanisme D'action
L’astringine exerce ses effets principalement par son activité antioxydante. Elle piège les radicaux libres et réduit le stress oxydatif dans les cellules. Le composé inhibe la production d’espèces réactives de l’oxygène (ROS) et module les voies de signalisation telles que la voie PI3K/AKT/NF-κB. Cela entraîne une diminution de la production de cytokines inflammatoires comme le TNF-α, l’IL-1β et l’IL-6 .
Composés similaires :
Picéatannol : L’astringine est la forme glucoside du picéatannol. Les deux composés présentent des propriétés antioxydantes similaires, mais l’astringine a une solubilité accrue en raison de la présence du fragment glucose.
Résvératrol : Un autre stilbénoïde présentant des propriétés antioxydantes similaires. L’astringine est plus hydrosoluble en raison de sa structure glucoside.
Isorhapontine : Un tétrahydroxystilbénoïde glucoside similaire à l’astringine, présent dans les mêmes sources naturelles.
Unicité : L’unicité de l’astringine réside dans sa structure glucoside, qui améliore sa solubilité et sa biodisponibilité par rapport à ses homologues aglycones comme le picéatannol et le résvératrol. Cela en fait un antioxydant plus efficace dans les milieux aqueux .
Analyse Biochimique
Biochemical Properties
Astringin interacts with various enzymes, proteins, and other biomolecules. It has been found to reduce the generation of oxidative stress in lipopolysaccharide (LPS)-stimulated A549 lung epithelial cells . This suggests that this compound may interact with enzymes involved in the production of reactive oxygen species (ROS), potentially inhibiting their activity.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In LPS-stimulated A549 lung epithelial cells, this compound reduced the production of inflammatory factors such as TNF-α, IL-1β, and IL-6 . This suggests that this compound can influence cell function by modulating cell signaling pathways and gene expression related to inflammation.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound reduces oxidative stress and the generation of inflammatory cytokines by inhibiting the ROS-mediated PI3K/AKT/NF-κB pathway . This could be the reason for its protective effect against LPS-induced acute lung injury.
Temporal Effects in Laboratory Settings
Current studies have focused on its immediate effects, such as reducing oxidative stress and inflammation .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L’astringine peut être synthétisée par glycosylation du picéatannol. La réaction fait intervenir l’utilisation d’un donneur de glycosyle et d’un accepteur de glycosyle dans des conditions spécifiques pour former la liaison β-D-glucoside. La réaction nécessite généralement un catalyseur et est effectuée dans un solvant organique.
Méthodes de production industrielle : La production industrielle d’astringine implique l’extraction à partir de sources naturelles telles que l’écorce de Picea sitchensis et de Picea abies. Le processus d’extraction comprend le broyage de l’écorce, suivi de l’extraction par solvant et d’étapes de purification pour isoler l’astringine. Des techniques avancées comme la chromatographie liquide haute performance (HPLC) sont utilisées pour garantir la pureté du composé .
Types de réactions :
Oxydation : L’astringine subit des réactions d’oxydation, au cours desquelles elle peut être convertie en sa forme quinonique correspondante.
Réduction : Elle peut être réduite pour former des dérivés dihydro.
Substitution : L’astringine peut participer à des réactions de substitution, en particulier des substitutions nucléophiles, en raison de la présence de groupes hydroxyle.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants incluent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme les alcoolates et les amines peuvent être utilisés en conditions basiques.
Principaux produits :
Oxydation : Dérivés quinoniques.
Réduction : Dérivés dihydro.
Substitution : Divers stilbénoïdes substitués en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
L’astringine a un large éventail d’applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle pour l’étude de la chimie et des réactions des stilbénoïdes.
Biologie : Étudié pour ses propriétés antioxydantes et son rôle dans la protection des cellules contre le stress oxydatif.
Comparaison Avec Des Composés Similaires
Piceatannol: Astringin is the glucoside form of piceatannol. Both compounds share similar antioxidant properties, but this compound has enhanced solubility due to the presence of the glucose moiety.
Resveratrol: Another stilbenoid with similar antioxidant properties. This compound is more water-soluble due to its glucoside structure.
Isorhapontin: A tetrahydroxystilbene glucoside similar to this compound, found in the same natural sources.
Uniqueness: this compound’s uniqueness lies in its glucoside structure, which enhances its solubility and bioavailability compared to its aglycone counterparts like piceatannol and resveratrol. This makes it a more effective antioxidant in aqueous environments .
Propriétés
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[3-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O9/c21-9-16-17(25)18(26)19(27)20(29-16)28-13-6-11(5-12(22)8-13)2-1-10-3-4-14(23)15(24)7-10/h1-8,16-27H,9H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERPNFLGJXUDDW-CUYWLFDKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401029689 | |
| Record name | 3-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-5-hydroxyphenyl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401029689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29884-49-9 | |
| Record name | Astringin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29884-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-Astringin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029884499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-5-hydroxyphenyl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401029689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ASTRINGIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ER6YKM4YL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


